Monopentyl Phthalate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

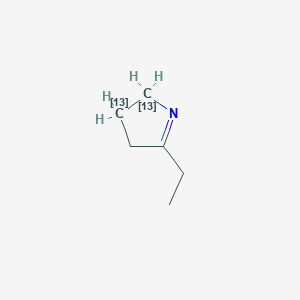

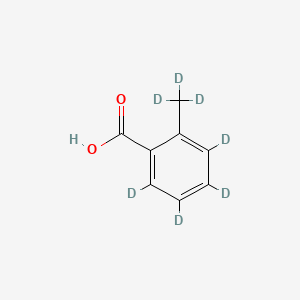

Monopentyl Phthalate-d4 is a compound used in scientific research . It is also known as 1,2- (Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2- (Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester .

Synthesis Analysis

A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites . This method allows for the elimination of derivatization agents, reduction of toxic waste production, and simplification of the analytical procedure .Chemical Reactions Analysis

The GC–MS method mentioned above can be used to analyze the chemical reactions of Monopentyl Phthalate-d4 . This method investigates injection parameters, chromatographic separation, and MS detection/identification .Physical And Chemical Properties Analysis

Monopentyl Phthalate-d4 has a molecular formula of C13H16O4, an average mass of 236.264 Da, and a monoisotopic mass of 236.104858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 376.0±25.0 °C at 760 mmHg, and a flash point of 140.1±16.7 °C .Mechanism of Action

Phthalates, including Monopentyl Phthalate-d4, are known to disrupt the endocrine system and can induce neurological disorders . They interact with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Safety and Hazards

Future Directions

The future directions of Monopentyl Phthalate-d4 research could involve further investigation into its toxicity mechanism to comprehend its harmful effect on human health . Additionally, the development of more advanced methods for determining phthalate metabolites could be a potential area of focus .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Monopentyl Phthalate-d4 can be achieved through the esterification of phthalic anhydride with pentanol-d4 in the presence of a catalyst.", "Starting Materials": ["Phthalic anhydride", "Pentanol-d4", "Catalyst"], "Reaction": [ "Add phthalic anhydride and pentanol-d4 to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture to reflux and stir for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the product" ] } | |

CAS RN |

1794756-28-7 |

Product Name |

Monopentyl Phthalate-d4 |

Molecular Formula |

C13H16O4 |

Molecular Weight |

240.291 |

IUPAC Name |

2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |

InChI Key |

FPGPRAKRYDSZAW-YBNXMSKUSA-N |

SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)O |

synonyms |

1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester; Mono-n-pentyl Phthalate-d4; Monoamyl Phthalate-d4; MPP-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)

![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)